N-(5-methyl-1,2-oxazol-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Catalog No.
S12641873
CAS No.
M.F
C15H14N2O5S
M. Wt
334.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-methyl-1,2-oxazol-3-yl)-3-phenyl-5,6-dihydro-...

Product Name

N-(5-methyl-1,2-oxazol-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

Molecular Formula

C15H14N2O5S

Molecular Weight

334.3 g/mol

InChI

InChI=1S/C15H14N2O5S/c1-10-9-12(17-22-10)16-15(18)13-14(11-5-3-2-4-6-11)23(19,20)8-7-21-13/h2-6,9H,7-8H2,1H3,(H,16,17,18)

InChI Key

GRLMTLRUDMWIRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3

N-(5-methyl-1,2-oxazol-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a complex organic compound characterized by its unique oxathiine and oxazole moieties. This compound features a phenyl group and a carboxamide functional group, contributing to its chemical reactivity and potential biological activity. The presence of the 5-methyl-1,2-oxazole ring enhances its stability and solubility in various solvents, making it suitable for diverse applications in medicinal chemistry.

The chemical reactivity of N-(5-methyl-1,2-oxazol-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The carboxamide group can undergo nucleophilic attack by strong nucleophiles, leading to the formation of new derivatives.
  • Hydrolysis: In the presence of water and acids or bases, the carboxamide can hydrolyze to yield the corresponding acid and amine.
  • Oxidation: The oxathiine ring can be oxidized under specific conditions to form sulfoxides or sulfones.

These reactions are significant for modifying the compound for various applications in drug development.

Research indicates that N-(5-methyl-1,2-oxazol-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide exhibits notable biological activities:

  • Antiviral Properties: The compound has shown potential in inhibiting the replication of certain viruses, including human immunodeficiency virus (HIV) .
  • Antimicrobial Effects: Preliminary studies suggest it may possess antimicrobial properties against various bacterial strains.
  • Cytotoxicity: Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.

These biological activities make it a candidate for further pharmacological investigation.

Several synthetic routes have been explored for the preparation of N-(5-methyl-1,2-oxazol-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide:

  • Condensation Reactions: A common method involves the condensation of 5-methyl-1,2-oxazole with appropriate phenyl and oxathiine precursors under acidic or basic conditions.
  • Cyclization Techniques: Cyclization methods utilizing thioketones and amines can yield the oxathiine structure effectively.
  • Functional Group Modification: Post-synthetic modifications such as acylation or alkylation can be employed to introduce desired substituents onto the core structure.

These methods highlight the versatility in synthesizing this compound for research purposes.

N-(5-methyl-1,2-oxazol-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has several potential applications:

  • Pharmaceuticals: Its antiviral and antimicrobial properties make it a candidate for drug development targeting infectious diseases.
  • Agricultural Chemicals: Potential use as a pesticide or fungicide due to its biological activity against pathogens.
  • Research Reagents: Useful in biochemical assays and studies related to enzyme inhibition and receptor binding.

Interaction studies involving N-(5-methyl-1,2-oxazol-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide have focused on its binding affinity with various biological targets:

  • Enzyme Inhibition: Studies have shown that this compound can inhibit specific enzymes linked to viral replication and cancer cell proliferation.
  • Receptor Binding: Investigations into its interaction with cell surface receptors indicate potential implications for drug design targeting these pathways.
  • Synergistic Effects: Combination studies with other known drugs have suggested enhanced efficacy when used in conjunction with certain antiviral agents.

These interactions underscore its potential as a lead compound in drug discovery.

Several compounds share structural similarities with N-(5-methyl-1,2-oxazol-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide:

Compound NameStructure FeaturesBiological Activity
5-MethylthiazoleContains thiazole ringAntimicrobial
2-AminoquinazolineFeatures aminogroup and quinazoline ringAnticancer
Benzothiazole derivativesSimilar heterocyclic structureAntiviral

The uniqueness of N-(5-methyl-1,2-oxazol-3-y)-3-phenyldihydro compounds lies in its specific combination of oxathiine and oxazole rings along with the phenyl group which may contribute to its distinct biological profile compared to these similar compounds.

IUPAC Nomenclature Breakdown and Rationale

The systematic name N-(5-methyl-1,2-oxazol-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide adheres rigorously to IUPAC conventions. Breaking down the components:

  • Parent structure: The base system is a 1,4-oxathiine ring, a six-membered heterocycle containing one oxygen and one sulfur atom at positions 1 and 4, respectively.
  • Substituents:
    • A carboxamide group (-CONH-) at position 2 of the oxathiine ring.
    • A phenyl group at position 3 of the oxathiine.
    • A 5,6-dihydro designation indicating partial saturation (two hydrogen atoms added to positions 5 and 6).
    • 4,4-dioxide: Sulfur atoms at position 4 are oxidized to sulfone groups (-SO₂-).
  • N-substituent: The carboxamide’s nitrogen is bonded to a 5-methyl-1,2-oxazol-3-yl group, a five-membered aromatic ring with oxygen at position 1, nitrogen at position 2, and a methyl group at position 5.

Rationale: The numbering prioritizes the oxathiine ring as the parent structure. Substituents are ordered by seniority (carboxamide > phenyl > oxazole), with locants assigned to minimize numerical values.

Functional Group Analysis and Positional Isomerism

The compound integrates four key functional groups (Table 1):

Functional GroupPositionRole
1,2-OxazoleSubstituentAromatic stabilization; participates in π-π stacking
1,4-Oxathiine (dihydro)ParentHybrid heterocycle with sulfur’s electron-rich nature
Carboxamide (-CONH-)Position 2Hydrogen bonding capability; influences solubility
Sulfone (-SO₂-)Position 4Electron-withdrawing effect; enhances oxidative stability

Positional Isomerism:

  • Oxazole substitution: The methyl group at position 5 (vs. position 4) avoids steric clash with the oxathiine’s phenyl group.
  • Oxathiine saturation: Partial hydrogenation at positions 5–6 (vs. full saturation) balances ring planarity and conformational flexibility.
  • Sulfone orientation: The 4,4-dioxide configuration ensures maximal resonance stabilization compared to alternative oxidation states.

Comparative Analysis with Related Oxazole-Oxathiine Hybrid Systems

The compound’s hybrid structure distinguishes it from related systems (Table 2):

CompoundKey DifferencesImpact on Properties
5,6-Dihydro-3-methyl-N-phenyl-1,4-oxathiine-2-carboxamideLacks oxazole substituentReduced aromatic interactions; lower melting point
1,3-OxathianeFully saturated; no sulfone groupsHigher flexibility; lower thermal stability
4-Methyl-1,2-oxazole derivativesAbsence of oxathiine-sulfone frameworkLimited electron-withdrawing effects; weaker H-bonding

Unique Features:

  • Synergistic electronic effects: The oxazole’s electron-rich nature complements the sulfone’s electron-withdrawing properties, creating a polarized system amenable to nucleophilic attack at the carboxamide.
  • Steric protection: The 5-methyl group on the oxazole shields the carboxamide from enzymatic degradation, a trait less pronounced in non-methylated analogs.
  • Hybrid aromaticity: Partial saturation of the oxathiine ring allows limited conjugation while maintaining heterocyclic rigidity, a balance absent in fully aromatic or saturated systems.

XLogP3

1.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

334.06234272 g/mol

Monoisotopic Mass

334.06234272 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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